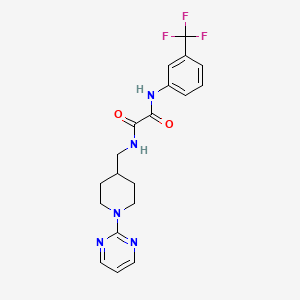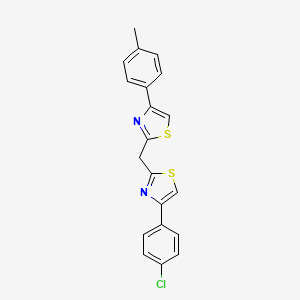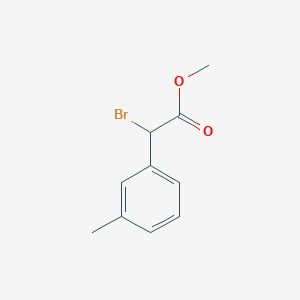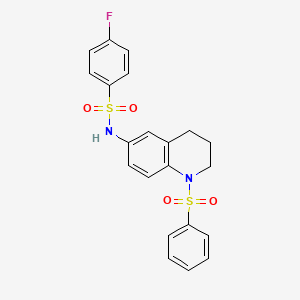
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a chemical entity that appears to be structurally related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as a pyrimidinyl group attached to a piperidine or piperazine ring, and the presence of a trifluoromethylphenyl group. These structural features are often seen in molecules with biological activity, such as analgesics and compounds with central nervous system (CNS) activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a core structure followed by functional group modifications. For instance, the synthesis of a fentanyl analogue involved the formation of a piperidine ring attached to a phenyl group, which is then further modified . Similarly, the synthesis of a pyrimidinyl-guanidine compound was confirmed using various spectroscopic techniques, indicating a methodical approach to constructing the molecule and verifying its structure . The synthesis of this compound would likely follow a similar pathway, starting with the formation of the piperidine-pyrimidinyl core and subsequent attachment of the trifluoromethylphenyl group through oxalamide linkage.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework. For example, the crystal structure of a fentanyl analogue revealed centrosymmetrically related cations and anions arranged in a supramolecular motif . The molecular structure of the compound would likely exhibit similar intricate arrangements, which could be elucidated using these analytical methods.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored to some extent. For example, the protonation of a fentanyl analogue occurs on the piperidine ring, as verified by both solid-state and solution-phase studies . This suggests that the piperidine nitrogen in this compound would also be a site of protonation and could participate in various chemical reactions, potentially affecting the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds provide insight into their behavior in biological systems. For instance, the presence of a trifluoromethyl group can influence the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes . The pyrimidinyl and piperidine rings can contribute to the compound's stability and solubility. The specific physical and chemical properties of this compound would need to be determined experimentally, but they are likely to be influenced by these functional groups.
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
The compound's derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, which are critical in cancer treatment. Certain derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by inhibiting blood vessel formation in tumors and affecting the DNA of cancer cells (Vinaya Kambappa et al., 2017).
Methodological Advancements in Pharmaceutical Analysis
Advancements in the analytical separation of related substances, including N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide and its derivatives, have been achieved through nonaqueous capillary electrophoresis. This technique optimizes the separation process, crucial for the quality control of pharmaceuticals (Lei Ye et al., 2012).
Neurological Disorders Treatment
Research into structurally similar compounds has led to the identification of potent inhibitors of the glycine transporter 1 (GlyT1), showing promise in treating neurological disorders by altering glycine levels in the brain (Shuji Yamamoto et al., 2016).
Antineoplastic Tyrosine Kinase Inhibition
The compound's related antineoplastic tyrosine kinase inhibitors, like flumatinib, are under clinical trials for treating chronic myelogenous leukemia (CML), highlighting the potential of such compounds in targeted cancer therapy (Aishen Gong et al., 2010).
Histone Deacetylase Inhibition for Cancer Therapy
Compounds structurally related to this compound have been explored as histone deacetylase (HDAC) inhibitors, a promising approach for cancer therapy due to their ability to modulate gene expression and induce apoptosis in cancer cells (Nancy Z. Zhou et al., 2008).
Mécanisme D'action
Pyrimidinyl Piperidine Compounds
The pyrimidinyl piperidine part of the molecule is a common structure in medicinal chemistry. Compounds with this structure have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Trifluoromethyl Phenyl Compounds
The trifluoromethyl phenyl part of the molecule is also a common feature in many bioactive compounds. The trifluoromethyl group is often used to improve the potency and selectivity of a drug molecule .
Suzuki–Miyaura Coupling
This compound might be synthesized using the Suzuki–Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds .
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c20-19(21,22)14-3-1-4-15(11-14)26-17(29)16(28)25-12-13-5-9-27(10-6-13)18-23-7-2-8-24-18/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZIHPYHZBTVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)

![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2532640.png)
![methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2532641.png)

![2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2532643.png)



![2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2532649.png)
